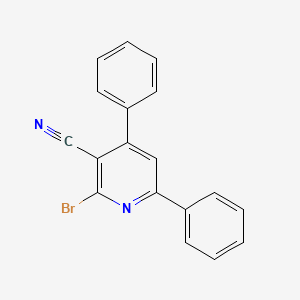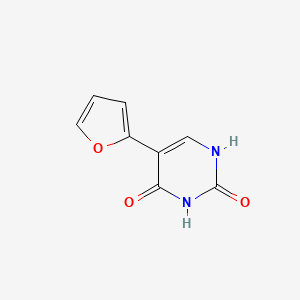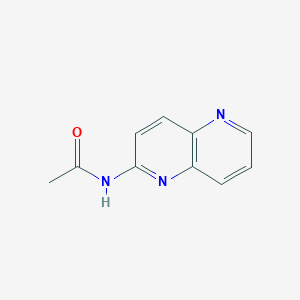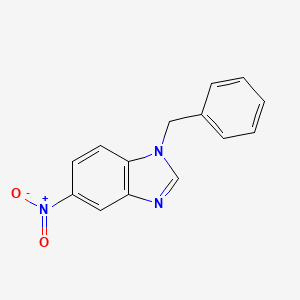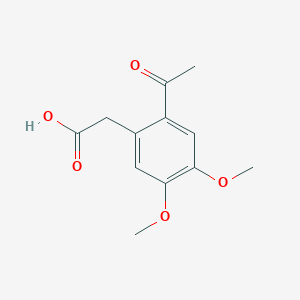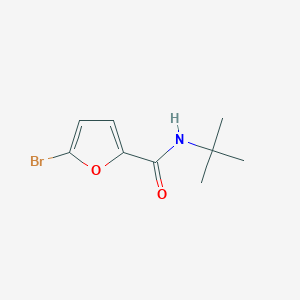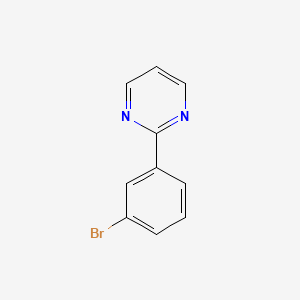
2-(3-Bromophenyl)pyrimidine
Descripción general
Descripción
2-(3-Bromophenyl)pyrimidine (2-BP) is an organic compound that belongs to the pyrimidine family and is commonly used as a synthetic intermediate in the production of other organic compounds. It is a colorless, crystalline solid that melts at a temperature of 77-78°C and has a boiling point of 205-206°C. 2-BP is soluble in water, chloroform, and ether, and insoluble in ethanol.
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
2-(3-Bromophenyl)pyrimidine and its derivatives play a significant role as intermediates in the synthesis of various compounds. For example, 5-(4-bromophenyl)-4, 6-dichloropyrimidine is an essential intermediate in synthesizing pyrimidines and other related compounds (Hou et al., 2016). This demonstrates the versatility of bromophenyl pyrimidine derivatives in chemical synthesis.
Antimicrobial and Antituberculosis Activity
Several studies have shown that bromophenyl pyrimidine derivatives exhibit significant antimicrobial and antituberculosis activities. For instance, pyrimidine-incorporated Schiff bases of isoniazid have shown promising results in in vitro antibacterial, antifungal, and antituberculosis activities (Soni & Patel, 2017). This indicates the potential of these compounds in developing new antimicrobial agents.
Application in Surface Coating and Printing Ink
Bromophenyl pyrimidine derivatives have been explored for their use in surface coating and printing ink. A study incorporating these compounds into polyurethane varnish and printing ink paste demonstrated effective antimicrobial properties (El‐Wahab et al., 2015). This suggests their potential in creating antimicrobial coatings for various applications.
Crystallography and Molecular Structure
Studies on bromophenyl pyrimidines also contribute to the understanding of molecular structure and crystallography. The crystal structure of ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate provides insights into the molecular conformation and interactions of these compounds (Shen et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Pyrimidine derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . In the context of Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction, organoboron reagents like 2-(3-Bromophenyl)pyrimidine can participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . Therefore, it is plausible that this compound could interact with these pathways.
Result of Action
Given the broad spectrum of biological activities associated with pyrimidine derivatives , it is plausible that this compound could have a variety of effects at the molecular and cellular level.
Action Environment
This compound, like other pyrimidine derivatives, holds promise for a variety of therapeutic applications due to its potential for a broad spectrum of biological activities .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives play a significant role in biological processes . They are involved in the synthesis of DNA and RNA, making them crucial for cellular function
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that pyrimidine derivatives are involved in various metabolic pathways, including those related to DNA and RNA synthesis
Propiedades
IUPAC Name |
2-(3-bromophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETLQDSNTJEASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650369 | |
| Record name | 2-(3-Bromophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885468-36-0 | |
| Record name | 2-(3-Bromophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



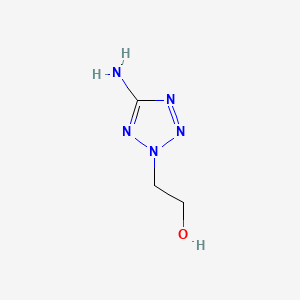
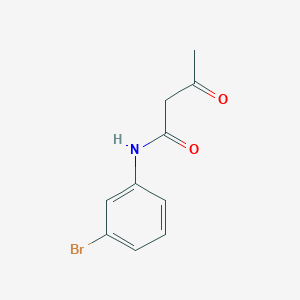
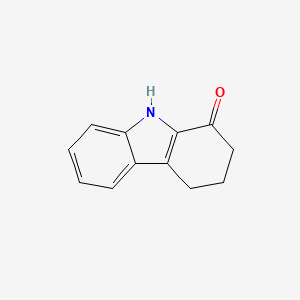
![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)
